molecular formula C9H5F5O B1596932 Allyloxyperfluorobenzene CAS No. 33104-02-8

Allyloxyperfluorobenzene

Cat. No. B1596932
CAS RN: 33104-02-8
M. Wt: 224.13 g/mol
InChI Key: MYRHORGTVILPRU-UHFFFAOYSA-N
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Description

Allyloxyperfluorobenzene (APF) is an organic compound that is used in a variety of applications including synthesis, scientific research, and laboratory experiments. It is a hydrocarbon-based compound that is composed of fluorine, hydrogen, and carbon atoms. It is a colorless liquid at room temperature and has a melting point of -20°C. APF is used as a reagent due to its high reactivity and low volatility. It is also used in the synthesis of other organic compounds, including polymers and pharmaceuticals.

Scientific Research Applications

Synthesis of Unsymmetrical Alkyl Acetals

Allyl pentafluorophenyl ether can be used in the synthesis of unsymmetrical alkyl acetals. This process involves the addition of primary alcohols to allyl ethers, which is mediated by ruthenium complexes . This method has been extended to include long-chain and/or functionalized substrates .

Production of Functional Polymers

Allyl pentafluorophenyl ether can be used in the production of functional polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Synthesis of (Meth)Acrylates

Allyl pentafluorophenyl ether can be used in the synthesis of (meth)acrylates. These compounds are used to prepare polymers with planned pendant reactive groups .

Preparation of Reactive Polymers

Allyl pentafluorophenyl ether can be used in the preparation of reactive polymers. These polymers are used in various industries and in polymer-based chemistry .

Use in Reductive Applications

Allyl pentafluorophenyl ether can be used in reductive applications across a multitude of functional groups including aldehydes and ketones, imines, amides, nitriles, olefins, ethers, and carboxylic acid derivatives .

Catalyst in Chemical Reactions

Allyl pentafluorophenyl ether can act as a catalyst in various chemical reactions. For example, it can be used in the tris(pentafluorophenyl)borane-silane Frustrated Lewis pair, which has a broad range of reductive applications .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRHORGTVILPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377815
Record name Allyl pentafluorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33104-02-8
Record name Allyl pentafluorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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